

Synthesis of 2-Methoxy-5-(piperidine-1-sulfonyl)-phenylamine protocol

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Compound of Interest

Compound Name: 2-Methoxy-5-(piperidine-1-sulfonyl)-phenylamine

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An Application Note and Protocol for the Synthesis of **2-Methoxy-5-(piperidine-1-sulfonyl)-phenylamine**

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Abstract

This document provides a comprehensive, field-proven protocol for the synthesis of **2-Methoxy-5-(piperidine-1-sulfonyl)-phenylamine**, a valuable substituted aniline derivative utilized as a building block in medicinal chemistry and drug discovery. The synthetic strategy is built upon a robust, multi-step pathway involving the protection of the aniline, regioselective chlorosulfonylation, subsequent amidation with piperidine, and final deprotection. This guide emphasizes the causality behind experimental choices, ensuring methodological transparency and reproducibility for researchers in organic synthesis and pharmaceutical development. All procedures have been designed with self-validation and safety as primary considerations.

Introduction and Significance

2-Methoxy-5-(piperidine-1-sulfonyl)-phenylamine (CAS No. 379255-14-8) is a key intermediate in the synthesis of various pharmacologically active molecules.^{[1][2]} Substituted sulfonamides are a prominent class of compounds in drug discovery, known for a wide range of biological activities.^{[3][4]} The specific arrangement of the methoxy, amino, and piperidine-sulfonyl moieties on the phenyl ring makes this compound a versatile scaffold for targeting

diverse biological systems, including protein kinases. For instance, the related compound 5-(Ethylsulfonyl)-2-methoxyaniline is a critical pharmacophoric fragment for potent VEGFR2 inhibitors, which are instrumental in anti-angiogenic cancer therapies.[5]

The synthesis described herein proceeds via a classical and reliable three-stage approach:

- **Protection of the Amine:** The starting material, 2-methoxyaniline, undergoes N-acetylation to protect the highly reactive amino group. This step is crucial as it prevents unwanted side reactions during the subsequent electrophilic substitution and modulates the directing effect of the substituent to ensure the desired regioselectivity.
- **Chlorosulfonylation:** The resulting N-(2-methoxyphenyl)acetamide is subjected to chlorosulfonylation. This electrophilic aromatic substitution introduces the sulfonyl chloride group predominantly at the para-position relative to the activating acetamido group.
- **Sulfonamide Formation and Deprotection:** The intermediate sulfonyl chloride is reacted with piperidine to form the stable sulfonamide. The final step involves the acidic hydrolysis of the acetyl protecting group to yield the target primary amine.

This protocol provides detailed procedural steps, explains the rationale behind the chosen conditions, and includes methods for characterization and purification.

Overall Synthetic Scheme

The logical flow of the synthesis is outlined below, starting from commercially available 2-methoxyaniline.

Caption: Overall four-stage synthetic workflow.

Materials and Reagents

All reagents should be of analytical grade or higher and used without further purification unless specified.

Reagent	CAS No.	Molecular Weight (g/mol)	Supplier Suggestion
2-Methoxyaniline (o-Anisidine)	90-04-0	123.15	Sigma-Aldrich, Acros
Acetic Anhydride	108-24-7	102.09	Fisher Scientific
Sodium Acetate (Anhydrous)	127-09-3	82.03	VWR
Chlorosulfonic Acid	7790-94-5	116.52	Alfa Aesar
Piperidine	110-89-4	85.15	Sigma-Aldrich
Triethylamine (TEA)	121-44-8	101.19	Acros
Hydrochloric Acid (conc., 37%)	7647-01-0	36.46	J.T. Baker
Dichloromethane (DCM)	75-09-2	84.93	Fisher Scientific
Ethyl Acetate	141-78-6	88.11	VWR
Hexane	110-54-3	86.18	VWR
Sodium Bicarbonate	144-55-9	84.01	Sigma-Aldrich
Anhydrous Sodium Sulfate	7757-82-6	142.04	Fisher Scientific

Detailed Experimental Protocol

Stage 1: Synthesis of N-(2-methoxyphenyl)acetamide (Protection)

Causality & Expertise: The acetylation of the primary amine is a critical first step. It transforms the highly activating $-NH_2$ group into a moderately activating $-NHCOCH_3$ group. This moderation prevents polysulfonation and potential oxidation of the aniline ring by the strong chlorosulfonating agent. The acetyl group also provides steric bulk, further directing the incoming electrophile to the less hindered para position.

Procedure:

- To a 250 mL round-bottom flask, add 2-methoxyaniline (10.0 g, 81.2 mmol) and anhydrous sodium acetate (10.0 g, 121.9 mmol).
- Add 50 mL of water and stir to form a suspension.
- Cool the flask in an ice bath to 0-5 °C.
- Slowly add acetic anhydride (9.2 mL, 97.4 mmol) dropwise over 20 minutes, ensuring the temperature does not exceed 10 °C.
- After the addition is complete, remove the ice bath and stir the mixture vigorously at room temperature for 1.5 hours.
- A white precipitate will form. Cool the mixture in an ice bath for another 30 minutes to maximize precipitation.
- Collect the solid product by vacuum filtration and wash it thoroughly with cold deionized water (3 x 50 mL).
- Dry the product under vacuum at 50 °C to a constant weight.
 - Expected Outcome: A white to off-white crystalline solid.
 - Yield: 90-95%.
 - In-process Check: The reaction can be monitored by TLC (Ethyl Acetate/Hexane 1:1), observing the consumption of the starting material.

Stage 2: Synthesis of 4-Acetamido-3-methoxybenzene-1-sulfonyl Chloride (Chlorosulfonylation)

Causality & Expertise: This step is a classic electrophilic aromatic substitution. Chlorosulfonic acid serves as both the reagent and the solvent. The reaction is highly exothermic and releases HCl gas; therefore, strict temperature control and proper ventilation are paramount. The

reaction must be performed under anhydrous conditions as chlorosulfonic acid reacts violently with water.[6]

Procedure:

- **SAFETY FIRST:** This procedure must be conducted in a certified fume hood. Wear appropriate PPE, including a face shield, acid-resistant gloves, and a lab coat.
- In a 250 mL three-neck flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a gas scrubber (e.g., NaOH solution), place chlorosulfonic acid (30 mL, 452 mmol) and cool it to 0 °C in an ice-salt bath.
- Slowly add N-(2-methoxyphenyl)acetamide (10.0 g, 60.5 mmol) in small portions over 45-60 minutes, maintaining the internal temperature between 0-5 °C.
- Once the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2 hours.
- Carefully and slowly pour the reaction mixture onto crushed ice (approx. 200 g) in a 1 L beaker with vigorous stirring. This quenching step is highly exothermic.
- A white precipitate of the sulfonyl chloride will form. Stir the slurry for 30 minutes to ensure complete precipitation.
- Collect the solid product by vacuum filtration, wash thoroughly with ice-cold water until the filtrate is neutral (pH ~7), and then press the solid as dry as possible on the filter.
- Use the crude, wet product immediately in the next step as sulfonyl chlorides are moisture-sensitive.
 - Expected Outcome: A white to pale-yellow solid.

Stage 3 & 4: Synthesis of 2-Methoxy-5-(piperidine-1-sulfonyl)-phenylamine (Amidation and Deprotection)

Causality & Expertise: The crude sulfonyl chloride is reacted with piperidine, a secondary amine, in a nucleophilic substitution reaction to form the sulfonamide. Triethylamine is used as

a non-nucleophilic base to quench the HCl generated during the reaction, driving the equilibrium towards the product. The final deprotection is achieved via acid-catalyzed hydrolysis, which readily cleaves the amide bond of the protecting group under reflux conditions.

Procedure (Amidation):

- Dissolve the entire moist 4-acetamido-3-methoxybenzene-1-sulfonyl chloride from the previous step in 150 mL of dichloromethane (DCM).
- Transfer the solution to a 500 mL flask and cool to 0 °C in an ice bath.
- In a separate beaker, dissolve piperidine (7.1 mL, 72.6 mmol) and triethylamine (12.6 mL, 90.8 mmol) in 50 mL of DCM.
- Add the piperidine/triethylamine solution dropwise to the cooled sulfonyl chloride solution over 30 minutes.
- After addition, remove the ice bath and stir the reaction at room temperature overnight (approx. 16 hours).
- Work-up:
 - Transfer the reaction mixture to a separatory funnel.
 - Wash the organic layer sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the protected intermediate, N-(2-Methoxy-5-(piperidine-1-sulfonyl)phenyl)acetamide, as a solid.

Procedure (Deprotection):

- To the crude acetamide intermediate, add 100 mL of 6M aqueous HCl.
- Heat the mixture to reflux (approx. 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC until the starting material is consumed.

- Cool the reaction mixture to room temperature, then place it in an ice bath.
- Slowly neutralize the acidic solution by adding a saturated solution of sodium bicarbonate until the pH is approximately 8-9. Be cautious as CO₂ evolution will cause foaming.
- The product will precipitate out. If it oils out, extract the aqueous layer with ethyl acetate (3 x 75 mL).
- Combine the organic extracts, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Purification and Characterization

Purification: The crude product can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 20% to 50% ethyl acetate).

Characterization:

- Appearance: Off-white to light brown solid.
- Molecular Formula: C₁₂H₁₈N₂O₃S[1]
- Molecular Weight: 270.35 g/mol [1][7]
- ¹H NMR (CDCl₃, 400 MHz): Expected signals for aromatic protons, methoxy protons, piperidine ring protons, and the amine protons.
- Mass Spectrometry (ESI+): m/z = 271.11 [M+H]⁺.

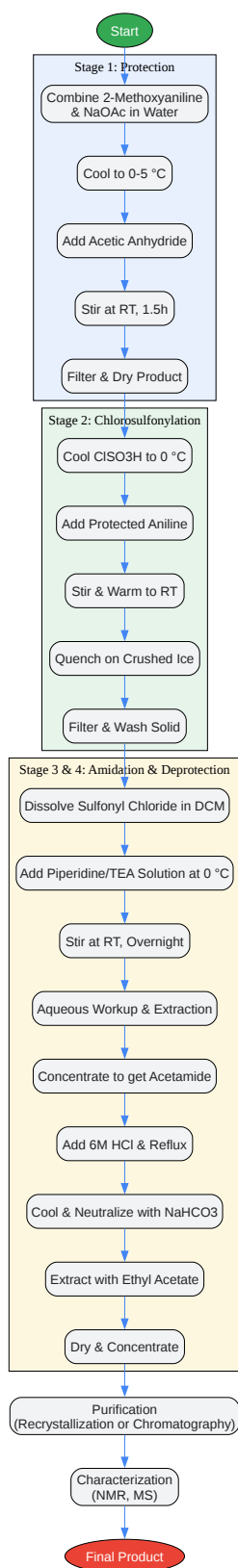
Safety and Handling

- Chlorosulfonic Acid: Extremely corrosive and reacts violently with water. Handle only in a fume hood with appropriate acid-resistant PPE.
- Piperidine/Triethylamine: Flammable, corrosive, and have strong odors. Handle in a well-ventilated fume hood.

- Solvents (DCM, Ethyl Acetate, Hexane): Flammable and volatile. Avoid inhalation and contact with skin.
- Always consult the Safety Data Sheet (SDS) for each reagent before use.

Experimental Workflow Diagram

This diagram illustrates the practical sequence of operations for the entire synthesis protocol.



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Caption: Step-by-step experimental and workup procedure.

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